molecular formula C16H22N6 B6762337 N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine

N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine

Cat. No.: B6762337
M. Wt: 298.39 g/mol
InChI Key: NCINQBZUGMATDA-UHFFFAOYSA-N
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Description

N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with piperidine and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-21(10-5-14-12-17-6-7-18-14)15-11-16(20-13-19-15)22-8-3-2-4-9-22/h6-7,11-13H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCINQBZUGMATDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC=CN=C1)C2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyridin-4-amine
  • N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine

Uniqueness

N-methyl-6-piperidin-1-yl-N-(2-pyrazin-2-ylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyrazine groups with a pyrimidine core makes it a versatile scaffold for drug development .

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